[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(1H-benzimidazol-2-ylcarbamoyl)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-20(2,3)27-19(26)21-12-13-8-10-14(11-9-13)17(25)24-18-22-15-6-4-5-7-16(15)23-18/h4-7,13-14H,8-12H2,1-3H3,(H,21,26)(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRDCGRQQNRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118555 | |
| Record name | 1,1-Dimethylethyl N-[[trans-4-[(1H-benzimidazol-2-ylamino)carbonyl]cyclohexyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212227-46-7 | |
| Record name | 1,1-Dimethylethyl N-[[trans-4-[(1H-benzimidazol-2-ylamino)carbonyl]cyclohexyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester is a member of a class of benzoimidazole derivatives that have garnered attention for their potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Benzoimidazole moiety : Known for its role in enzyme inhibition.
- Carbamic acid ester : Enhances lipophilicity and membrane permeability.
- Cyclohexylmethyl group : Potentially influences binding affinity to target proteins.
Research indicates that compounds like this compound exhibit dual inhibitory effects on:
- β-secretase (BACE) : This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate in Alzheimer's disease.
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides and reduce cell death in astrocytes induced by these peptides. For example, one study reported a moderate protective effect against amyloid-induced toxicity, with reductions in pro-inflammatory cytokines such as TNF-α observed in treated cell cultures .
In Vivo Studies
In vivo evaluations using animal models have shown variable results regarding the compound's efficacy. While some studies suggest a potential for neuroprotection, others indicate limited bioavailability in the brain, which may hinder therapeutic outcomes .
Case Studies
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has a half-life of approximately 0.74 hours and exhibits good tissue distribution across organs such as the liver and kidneys, but limited penetration into the central nervous system (CNS) . This raises concerns about its effectiveness as a CNS-targeted therapeutic agent.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
| Compound Name | Key Structural Features | Molecular Weight | Notable Groups |
|---|---|---|---|
| Target Compound: [4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester | Benzoimidazole-2-ylcarbamoyl, cyclohexylmethyl, Boc group | Not reported | Aromatic heterocycle |
| {4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester (5f) | Dihydrobenzodioxin, butyl chain, Boc group | Not reported | Oxygen-rich bicyclic |
| [(4-{10-[4-(2-Hydroxy-ethyl)-phenoxy]-decyloxy}-phenyl)-imino-methyl]-carbamic acid tert-butyl ester (AT4) | Long decyloxy chain, hydroxyethyl-phenoxy, iminomethyl, Boc group | Not reported | Amphiphilic alkyl chain |
| [4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester | Cyclohexyl-hydroxy, phenyl-ethylcarbamoyl, Boc group | 362.5 | Polar hydroxyl group |
- Target Compound vs. 5f: The benzoimidazole in the target compound provides a planar aromatic system, favoring interactions with hydrophobic enzyme pockets.
- Target Compound vs. AT4: AT4’s long alkyl chain (decyloxy-phenoxy) enhances lipophilicity, making it suitable for self-assembled monolayers in biosensors. The target compound’s compact cyclohexylmethyl group may limit membrane permeability but improve solubility in organic solvents .
- Target Compound vs. Hydroxy Cyclohexyl Analog () : The hydroxy group in the latter increases hydrophilicity, likely improving aqueous solubility compared to the target’s benzoimidazole .
Physical and Chemical Properties
- 5f : Reported as a yellowish viscous oil, suggesting low crystallinity. The dihydrobenzodioxin group may reduce melting points compared to aromatic analogs .
- Hydroxy Cyclohexyl Analog : Solid state inferred from molecular weight (362.5). The hydroxyl group enables hydrogen bonding, increasing thermal stability .
- Target Compound : Physical state unreported, but benzoimidazole’s aromaticity may promote crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
